molecular formula C5H11NO3 B11923527 methyl L-homoserinate

methyl L-homoserinate

Cat. No.: B11923527
M. Wt: 133.15 g/mol
InChI Key: QDMZCBABQCORRW-BYPYZUCNSA-N
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Description

Methyl L-homoserinate is an organic compound with the molecular formula C7H15NO3 It is a derivative of L-homoserine, where the hydroxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-homoserinate can be synthesized through the esterification of L-homoserine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-homoserine with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound often involves a two-step process. First, L-homoserine is produced via microbial fermentation or chemical synthesis. The L-homoserine is then esterified with methanol under controlled conditions to produce this compound. This process ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: It can be reduced to produce various derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the ester, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl L-homoserinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for other biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl L-homoserinate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways. The molecular targets and pathways involved include those related to the synthesis and degradation of amino acids.

Comparison with Similar Compounds

    L-Homoserine: The parent compound of methyl L-homoserinate.

    Methyl L-serinate: Another esterified amino acid with similar properties.

    L-Methionine: An essential amino acid with a similar structure but different functional groups.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar molecules. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2S)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

QDMZCBABQCORRW-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@H](CCO)N

Canonical SMILES

COC(=O)C(CCO)N

Origin of Product

United States

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